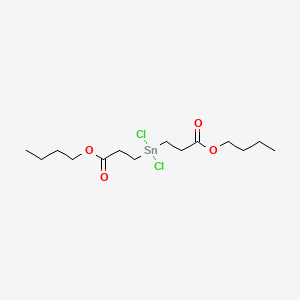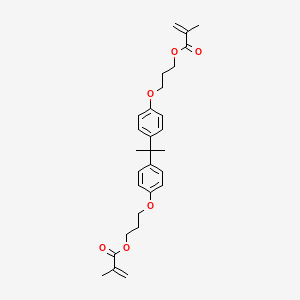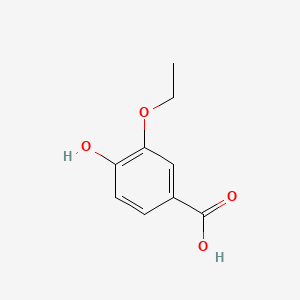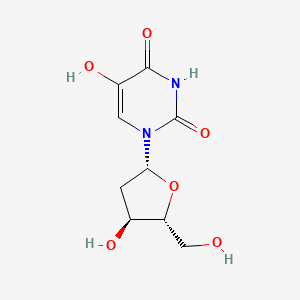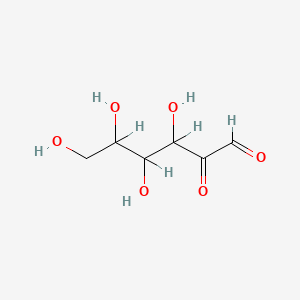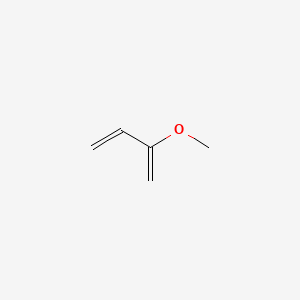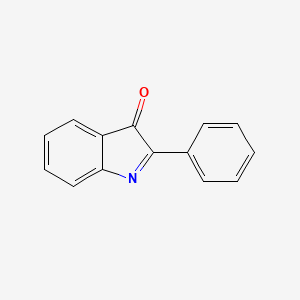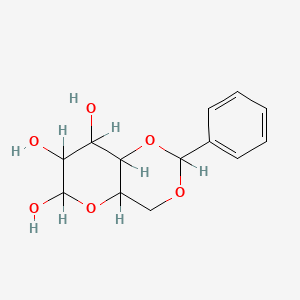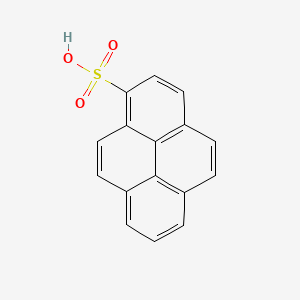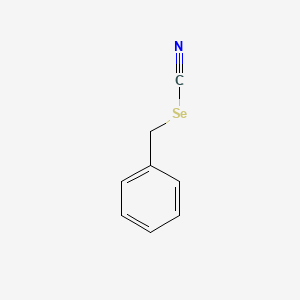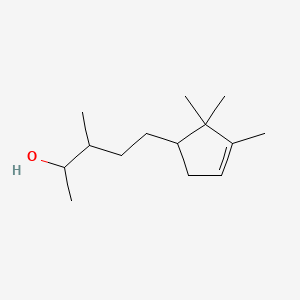
1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis-" involves intricate chemical processes, including catalytic hydrogenation and nucleophilic substitution reactions. For instance, polyamides derived from similar structures, such as 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC), are prepared through reactions involving nucleophilic substitution followed by catalytic reduction (Yang et al., 1999). These methods are indicative of the complex synthesis pathways that might be involved in creating compounds with similar backbones.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including those similar to the compound , often features cis/trans isomerism, significantly impacting their chemical behavior and applications. The structural consequences of such isomerism have been extensively studied in uranyl ion complexes, showcasing the versatility and complexity of these molecular arrangements (Thuéry & Harrowfield, 2017).
Chemical Reactions and Properties
Chemical reactions involving cyclohexane derivatives can lead to a variety of products depending on the functional groups involved and the reaction conditions. For example, the synthesis and complexation behavior of cyclohexane-based ligands demonstrate the reactivity of such compounds in forming coordination complexes (Mayer et al., 1995).
Wissenschaftliche Forschungsanwendungen
Polymer Science
1,2-Cyclohexanedicarboxamide derivatives have been explored in the field of polymer science. For instance, novel polyamides of 2,5-bis(amino methyl) 1,4-dioxane (BAMD) with various acids were prepared, providing insights into the conformational flexibility and crystallinity of these compounds. These polyamides show unique properties like lower Tg and Tm compared to BAMC polyamides and good moisture-regain properties, yet remain melt processable (Akkapeddi, 1979). Similarly, the synthesis and properties of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl] cyclohexane were studied, revealing their good solubility in polar organic solvents and high thermal stability, indicating potential applications in high-performance materials (Yang, Hsiao & Yang, 1999).
Peptide Synthesis
Cyclohexane-bridged bis-aminoazirines were synthesized and used in peptide synthesis. This research demonstrates the applicability of these compounds in creating peptide amides, showcasing their role in the synthesis of complex organic molecules (Köttgen, Linden & Heimgartner, 2009).
Crystallography and Stereochemistry
Research in crystallography and stereochemistry has involved 1,2-Cyclohexanedicarboxamide derivatives. The study of the stereochemical aspects of the formation and trifluoroacetolysis of some allylic bis(trimethylsilyl)cyclohexenes, for instance, provided insights into the stereochemistry of these compounds and their reactions (Wickham & Kitching, 1983). Additionally, the synthesis and absolute configuration of the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate were investigated, revealing the relationship between binding affinities and chirality (Bugno et al., 1997).
Host Compound Design
The design of new host compounds, such as 1,3-diphenyl-cyclohexane-1,3-diol and its derivatives, was explored for their inclusion ability for guest compounds. These studies are crucial for understanding molecular interactions and designing molecular inclusion systems (Toda et al., 1997).
Safety And Hazards
- Toxicity : Limited information on toxicity is available. Handle with caution.
- Hazardous Properties : No specific hazards reported.
- Safety Precautions : Follow standard laboratory safety protocols.
Zukünftige Richtungen
Research on 1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N’,N’-bis(2-methylpropyl)-, cis- should focus on:
- Detailed synthesis methods
- Biological activity and potential applications
- Structural modifications for improved properties
Please note that additional studies are necessary to fully understand the compound’s properties and potential applications. For more detailed information, consult relevant scientific literature123.
Eigenschaften
CAS-Nummer |
99281-50-2 |
|---|---|
Produktname |
1,2-Cyclohexanedicarboxamide, N,N-dicyclohexyl-N',N'-bis(2-methylpropyl)-, cis- |
Molekularformel |
C28H50N2O2 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
(1R,2S)-2-N,2-N-di(butan-2-yl)-1-N,1-N-dicyclohexylcyclohexane-1,2-dicarboxamide |
InChI |
InChI=1S/C28H50N2O2/c1-5-21(3)29(22(4)6-2)27(31)25-19-13-14-20-26(25)28(32)30(23-15-9-7-10-16-23)24-17-11-8-12-18-24/h21-26H,5-20H2,1-4H3/t21?,22?,25-,26+/m0/s1 |
InChI-Schlüssel |
HEMVYQNWBJZPTO-BDBAHPOVSA-N |
Isomerische SMILES |
CCC(C)N(C(C)CC)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3 |
SMILES |
CCC(C)N(C(C)CC)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |
Kanonische SMILES |
CCC(C)N(C(C)CC)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |
Synonyme |
ETH 1810 ETH-1810 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
